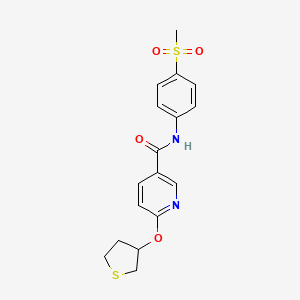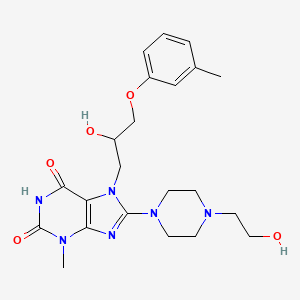![molecular formula C16H16O3 B2955572 (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol CAS No. 1675205-18-1](/img/structure/B2955572.png)
(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol” is a chemical compound. It is a liquid at room temperature and has a molecular weight of 166.18 . The compound is stored in a dry, sealed environment at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure to the 2,3-dihydronaphtho [2,3- b ] [1,4]dioxine-2-carbaldehyde, aiming at obtaining the corresponding epoxide . Another study reported a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis
The structure of a similar compound, 3- (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P 2 1 /c with specific cell parameters .Chemical Reactions Analysis
The Johnson–Corey–Chaykovsky reaction is an important tool in organic chemistry to convert alkenes, imines, and aldehydes or ketones to cyclopropanes, aziridines, and epoxides, respectively . This reaction was used in the synthesis of a similar compound .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (IR, NMR, MS) may need to be determined experimentally or found in more specialized databases.Wissenschaftliche Forschungsanwendungen
Immunomodulators
The compound is mentioned in the context of immunomodulation, indicating its potential use in regulating or normalizing the immune system. This could have applications in treating autoimmune diseases or enhancing immune responses against pathogens .
Asymmetric Synthesis
It has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation, which is a key step in producing enantioselective compounds. Such compounds are crucial in pharmaceuticals, where the orientation of molecules can affect drug efficacy .
Structural Characterization
The compound has been structurally characterized using NMR, mass spectrometry, and X-ray crystallography. This suggests its use in material sciences for understanding molecular structures and properties .
Urease Inhibition
A derivative of this compound has been synthesized and used to create a copper (II) complex with demonstrated urease inhibitory activity. This could be applied in the development of treatments for diseases caused by urease-producing bacteria .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules .
Mode of Action
A compound with a similar structure was found to undergo a reaction involving the opening of the dioxane ring soon after the nucleophilic attack of the ylide to the carbonyl function . This leads to the transfer of the negative charge and the achievement of the phenolate function .
Biochemical Pathways
Similar compounds have been associated with the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Pharmacokinetics
It is known that the compound has a molecular weight of 16618 , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been associated with the suppression of hydrogen peroxide-induced apoptosis and the attenuation of activated caspase signaling .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
The unexpected formation of a similar compound during the Johnson–Corey–Chaykovsky procedure could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes, which could be further derivatized . This could open up new avenues for the synthesis of novel compounds and potential applications in various fields.
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-13(10-17)3-2-4-14(11)12-5-6-15-16(9-12)19-8-7-18-15/h2-6,9,17H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPKFGOKPZWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

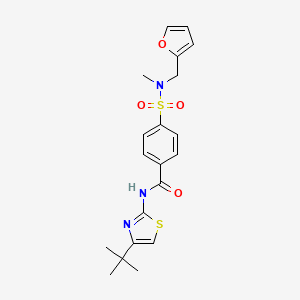

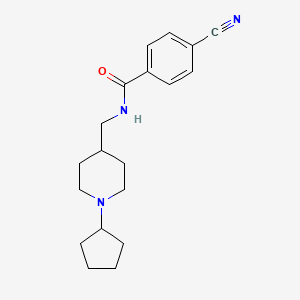
![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

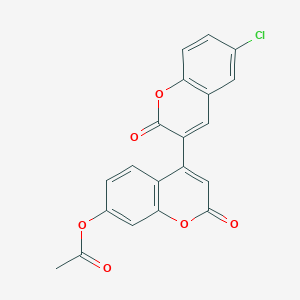
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)
